Mass Spectrometric Resolution and Natural Abundance Interference
D-Mannose-UL-13C6 provides a monoisotopic mass of 186.0835 Da, representing a +6.0201 Da shift from unlabeled D-mannose (180.0634 Da) . In contrast, the most common positionally labeled alternative, D-Mannose-1-13C or D-Mannose-6-13C, provides only a +1 Da shift . For a C₆ sugar at natural abundance (~1.1% 13C per carbon), the M+1 isotopologue arising from naturally occurring 13C is approximately 6.6% of the monoisotopic peak intensity, and the M+2 and M+3 isotopologues reach approximately 0.2% and 0.004%, respectively . Consequently, a +1 Da internal standard signal resides directly on top of the natural abundance M+1 envelope, whereas a +6 Da signal resides in a region where natural abundance contribution is effectively zero, enabling baseline-resolved quantification without mathematical deconvolution .
| Evidence Dimension | Mass shift and spectral overlap with natural abundance isotopologues |
|---|---|
| Target Compound Data | D-Mannose-UL-13C6: monoisotopic mass 186.0835 Da, ΔM = +6.0201 Da, natural abundance at M+6 ≈ 0% |
| Comparator Or Baseline | D-Mannose-1-13C (Sigma 605387): monoisotopic mass ~181.07 Da, ΔM = +1 Da, natural abundance at M+1 ≈ 6.6% for C₆ sugar; Unlabeled D-Mannose: 180.0634 Da, natural abundance only |
| Quantified Difference | 5 Da additional mass shift; natural abundance interference reduced from ~6.6% (M+1) to effectively 0% (M+6) |
| Conditions | ESI-MS or GC-MS analysis of C₆H₁₂O₆; natural 13C abundance ~1.07–1.1% per carbon atom |
Why This Matters
Procurement of UL-13C6 eliminates the need for computational natural abundance correction algorithms that introduce systematic error, directly improving lower limit of quantification (LLOQ) and accuracy in regulated bioanalytical workflows.
